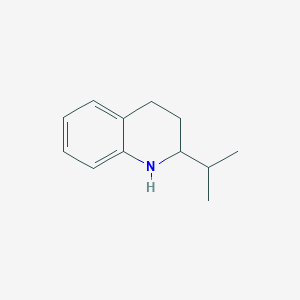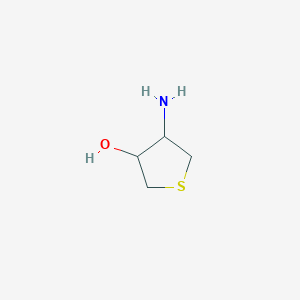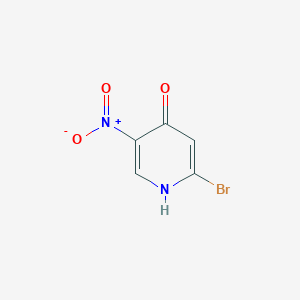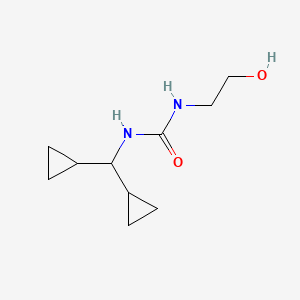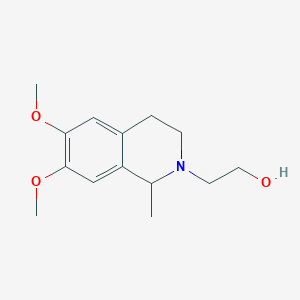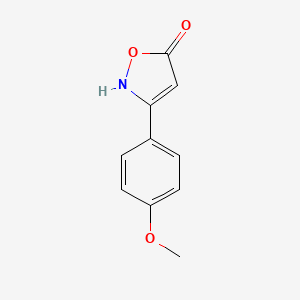
3-(4-Methoxyphenyl)-1,2-oxazol-5-ol
Descripción general
Descripción
“3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” is a compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the oxazole ring and the 4-methoxyphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present. The oxazole ring and the methoxyphenyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the oxazole ring and the methoxyphenyl group could affect its solubility, stability, and reactivity.Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed to act as a chelator for metal ions, such as zinc and copper, which are important for various biological processes. By binding to these metal ions, this compound can modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol in lab experiments is its high selectivity and sensitivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have potential toxicity in certain cell types and concentrations. Therefore, careful dose-response studies should be conducted to ensure its safety in experimental settings.
Direcciones Futuras
There are many potential future directions for the use of 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol in scientific research. One direction is the development of new fluorescent probes for the detection of metal ions in vivo. Another direction is the study of its potential therapeutic effects in animal models of neurodegenerative diseases. Additionally, it may have potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its properties and potential applications.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. While its mechanism of action and physiological effects are still being investigated, it has shown promise as a fluorescent probe for the detection of metal ions and as a potential neuroprotective agent. Further research is needed to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-1,2-oxazol-5-ol has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. One of its main applications is as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. It has also been used as a tool for the study of protein-ligand interactions and enzyme activity.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNYWWWHXRXHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



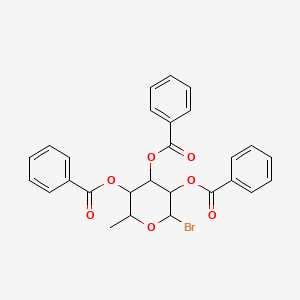


![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
